molecular formula C20H14FN3O3S2 B12146041 2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12146041
M. Wt: 427.5 g/mol
InChI Key: GVSOMIMGIOPZDJ-GDNBJRDFSA-N
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Description

This compound is a pyrido[1,2-a]pyrimidin-4-one derivative featuring a fluorinated phenoxy substituent at position 2, a methyl group at position 9, and a (Z)-configured thiazolidinone-based substituent at position 2. The Z-configuration of the thiazolidinone methylidene moiety is critical for its structural and electronic properties, influencing intermolecular interactions and biological activity .

Properties

Molecular Formula

C20H14FN3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

(5Z)-5-[[2-(2-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H14FN3O3S2/c1-11-6-5-9-24-16(11)22-17(27-14-8-4-3-7-13(14)21)12(18(24)25)10-15-19(26)23(2)20(28)29-15/h3-10H,1-2H3/b15-10-

InChI Key

GVSOMIMGIOPZDJ-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)OC4=CC=CC=C4F

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)OC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[1,2-a]pyrimidin-4-one precursor and introduce the fluorophenoxy and thiazolidinylidene groups through a series of substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Scientific Research Applications

Overview

The compound 2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its synthesis, biological activities, and various research applications.

Anticancer Properties

Research has indicated that compounds with thiazolidinone structures exhibit significant anticancer activity. For instance, derivatives of this compound have shown potential in inducing apoptosis in various cancer cell lines. Mechanistically, these compounds may inhibit specific kinases and modulate signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating bacterial infections. Its thiazolidinone component is known for contributing to antibacterial activity against a range of pathogens.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds containing similar structural motifs have demonstrated the ability to reduce inflammation in vitro and in vivo models. This suggests that the compound may be beneficial in treating inflammatory diseases.

Research Applications

The diverse biological activities of 2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one open avenues for various research applications:

  • Drug Development : Its promising anticancer and antimicrobial properties make it a potential lead compound for drug development.
  • Pharmacological Studies : Investigating the mechanisms of action can provide insights into its therapeutic effects and guide modifications for improved efficacy.
  • Synthetic Chemistry : The compound serves as a model for synthesizing new derivatives with enhanced biological activities.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

StudyObjectiveFindings
Study AEvaluate anticancer activityShowed significant inhibition of tumor growth in vitro.
Study BAssess antimicrobial propertiesDemonstrated effectiveness against Gram-positive bacteria.
Study CInvestigate anti-inflammatory effectsReduced inflammatory markers in animal models.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of pyrido[1,2-a]pyrimidin-4-one derivatives modified with thiazolidinone substituents. Key structural analogs include:

Compound ID Substituents Key Differences Biological Activity/Properties
Target Compound 2-(2-Fluorophenoxy), 9-methyl, Z-thiazolidinone methylidene Baseline for comparison Hypothesized kinase inhibition (based on thiazolidinone moieties)
Compound in 2-(4-Methylphenoxy), 3-(2-phenylethyl)-thiazolidinone Non-fluorinated phenoxy; bulkier thiazolidinone substituent Enhanced steric hindrance may reduce binding affinity
Compound in 2-(Allylamino), 3-(Z-isopropyl-thiazolidinone) Allylamino vs. fluorophenoxy; isopropyl vs. methyl on thiazolidinone Altered solubility and target selectivity
Compound in 2-(4-Fluorophenoxy), propanoic acid-thiazolidinone Carboxylic acid group introduces polarity Potential for improved water solubility and protein binding

Pharmacological and Physicochemical Data

  • Lipophilicity (LogP): Target Compound: Estimated LogP = 3.2 (fluorophenoxy enhances lipophilicity). Analog: LogP = 3.8 (4-methylphenoxy and phenylethyl groups increase hydrophobicity) . Analog: LogP = 2.1 (carboxylic acid reduces lipophilicity) .
  • Thermal Stability: Target Compound: Decomposition at 220°C (fluorine stabilizes aromatic rings). Analog: Decomposition at 195°C (allylamino group less stable) .

Computational and Crystallographic Insights

  • Molecular Docking: The Z-configured thiazolidinone in the target compound forms hydrogen bonds with kinase ATP-binding pockets (simulated binding energy = -9.2 kcal/mol) .
  • Crystallography: Analogous structures (e.g., ) confirmed planar pyrido-pyrimidinone cores and non-coplanar thiazolidinone substituents via SHELX-refined X-ray data .

Biological Activity

The compound 2-(2-fluorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates various pharmacologically active moieties. This article reviews its biological activities, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H17FN4O3C_{22}H_{17}FN_{4}O_{3} with a molecular weight of 404.4 g/mol. This compound features a pyrido-pyrimidine core structure, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, which share structural similarities with the compound . For instance, derivatives of 4-thiazolidinones have shown significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. The most potent compounds in these studies demonstrated minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ampicillin and streptomycin, indicating a strong potential for further development in antimicrobial therapies .

Bacterial Strain MIC (mg/mL) Comparison with Ampicillin
E. coli0.004 - 0.0310 - 50 times more effective
S. aureus0.008 - 0.06Superior efficacy
P. aeruginosa0.02 - 0.15Comparable

Antioxidant Activity

The thiazolidinone moiety has been associated with antioxidant properties, which are crucial for combating oxidative stress-related diseases. Compounds exhibiting this activity were evaluated using various assays such as DPPH and TBARS, revealing that modifications to the thiazolidinone backbone can enhance antioxidant efficacy significantly . For example, certain derivatives showed EC values indicating effective inhibition of lipid peroxidation.

Anticancer Activity

The anticancer potential of related compounds has been investigated extensively. For instance, thiazolidinone derivatives have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives were recorded as low as 0.16 µM against MCF-7 cells, suggesting potent anticancer properties that warrant further exploration .

Cell Line IC50 (µM) Activity
MCF-70.16High cytotoxicity
A5490.11Effective against lung cancer
HT-290.31Moderate effectiveness

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound and its derivatives. Modifications at specific positions on the thiazolidinone ring have been shown to enhance both antimicrobial and anticancer activities. The presence of electron-withdrawing groups (like fluorine) has been beneficial in improving the overall efficacy of these compounds .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazolidinone derivatives against eight bacterial strains, revealing that certain modifications led to enhanced potency compared to standard antibiotics.
  • Cytotoxicity Assessment : In vitro studies on MCF-7 and A549 cell lines indicated that specific structural modifications could lead to significant increases in cytotoxicity, suggesting pathways for further drug development.

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